5-chloro-1-(oxan-4-yl)pyrazol-4-amine
Description
5-Chloro-1-(oxan-4-yl)pyrazol-4-amine is a pyrazole derivative characterized by a chlorine substituent at the 5-position and a tetrahydropyran (oxan-4-yl) group at the 1-position of the pyrazole ring. Its molecular formula is C₈H₁₁ClN₃O, with a molecular weight of 200.65 g/mol. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
5-chloro-1-(oxan-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C8H12ClN3O/c9-8-7(10)5-11-12(8)6-1-3-13-4-2-6/h5-6H,1-4,10H2 |
InChI Key |
NFYOVEQCKQJXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C(=C(C=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(oxan-4-yl)pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Tetrahydropyran Group: This step involves the reaction of the chlorinated pyrazole with a tetrahydropyran derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(oxan-4-yl)pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-chloro-1-(oxan-4-yl)pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-1-(oxan-4-yl)pyrazol-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole 5-Position
5-Methyl vs. 5-Chloro Derivatives
The substitution of chlorine with a methyl group at the 5-position, as in 5-methyl-1-(oxan-4-yl)pyrazol-4-amine (CID 69281503, C₉H₁₅N₃O), results in distinct electronic and steric effects:
- Electron Effects : The chlorine atom withdraws electron density, polarizing the pyrazole ring, whereas the methyl group donates electrons via hyperconjugation. This difference impacts reactivity in electrophilic substitution reactions .
- Molecular Weight : The chlorine substituent increases the molecular weight by ~20.6 g/mol compared to the methyl analog.
Table 1: Comparison of 5-Substituted Pyrazole Derivatives
Variations in the N1 Substituent: Oxan-4-yl vs. Aryl Groups
Replacing the oxan-4-yl group with aromatic substituents significantly alters physicochemical properties:
- Solubility : The oxygen atom in the oxan-4-yl group enhances hydrophilicity compared to purely aromatic N1 substituents (e.g., phenyl, 4-chlorophenyl) .
- Conformational Flexibility : The tetrahydropyran ring allows for dynamic puckering, whereas rigid aryl groups restrict rotational freedom, influencing molecular docking outcomes .
Table 2: Impact of N1 Substituents on Pyrazole Derivatives
Computational and Experimental Insights
- Noncovalent Interactions: The chlorine atom in this compound may engage in halogen bonding, as predicted by electron density analysis tools like Multiwfn .
- Crystallography : Software such as SHELXL and SIR97 are critical for resolving the conformational preferences of pyrazole derivatives, particularly the oxan-4-yl group’s puckering .
- Synthetic Pathways : Analogous compounds (e.g., 5-methyl derivatives) are synthesized via cyclocondensation or nucleophilic substitution, suggesting shared methodologies for the target compound .
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